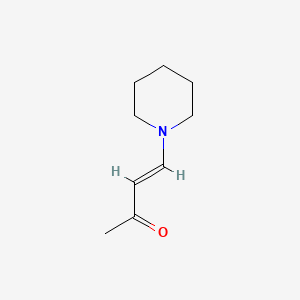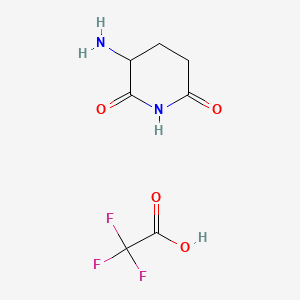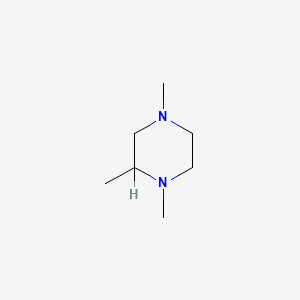![molecular formula C5H10N2 B1148512 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane CAS No. 132339-20-9](/img/structure/B1148512.png)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives involves various strategies, including the use of chiral pool synthesis starting from l-4-hydroxyproline and a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which demonstrates the versatility and complexity of synthesizing this compound (Ivon et al., 2015). Another approach details a concise synthetic sequence providing access to the diazabicyclo[2.2.1]heptane scaffold on a gram scale, highlighting its importance in medicinal chemistry and pharmaceutical research (Beinat et al., 2013).
Molecular Structure Analysis
The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, revealing insights into its conformational dynamics and stability. Crystallographic studies demonstrate that the molecule exists in distinct conformations stabilized by specific intramolecular interactions, providing a basis for understanding its reactivity and interaction with other molecules (Britvin & Rumyantsev, 2017).
Chemical Reactions and Properties
The reactivity of this compound is characterized by its participation in various chemical reactions, including Michael addition reactions that lead to the synthesis of potent antiproliferative agents. These reactions demonstrate the compound's utility as a versatile building block in the design of molecules with significant biological activity (Laskar et al., 2018).
Applications De Recherche Scientifique
Catalyse Organique Asymétrique
“Les dérivés de (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane” ont été utilisés dans la catalyse organique asymétrique, en particulier dans la réaction de Biginelli {svg_1}. Cette réaction implique le produit 3,4-dihydropyrimidin-2 (1H)-one (DHPM), un hétérocycle d'une grande importance en raison de son activité biologique intéressante {svg_2}.
Agents Antitumoraux
De nouveaux “this compound”-dithiocarbamates ont été synthétisés et leur activité antiproliférative in vitro a été testée contre diverses cellules tumorales {svg_3}. Ces composés ont montré qu'ils induisaient l'apoptose sans déclencher la mort cellulaire nécrotique {svg_4}.
Ligands Chiraux pour le sec-Butyllithium
“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptanes” ont été explorés comme ligands chiraux potentiels pour le sec-butyllithium {svg_5}. Cette application est motivée par des rapports décrivant la substitution énantiosélective d'hydrogènes acides énantiotopiques par lithiation avec du butyllithium/(–)-spartéine {svg_6}.
Activité Biologique
La configuration au niveau du carbone stéréogène C (4) dans la 3,4-dihydropyrimidin-2 (1H)-one (DHPM) détermine ses propriétés biologiques {svg_7}. Plusieurs dérivés de DHPM possèdent une activité biologique, ce qui a conduit à leur utilisation comme agents antihypertenseurs, antiviraux, antibactériens ou anticancéreux {svg_8}.
Réactions Multicomposants
“this compound” est impliqué dans des réactions multicomposants (MCR), qui sont celles impliquant trois réactifs ou plus qui sont combinés en une seule étape chimique pour donner un produit contenant des segments des substrats de départ {svg_9}. Un exemple marquant de MCR est la réaction de Biginelli {svg_10}.
Orientations Futures
Mécanisme D'action
Target of Action
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, also known as DBH, is a chiral diazabicyclic compound It’s known that dbh can be used as a starting material for the synthesis of chiral diazabicyclic ligands , which can interact with various biological targets.
Mode of Action
It’s known that dbh derivatives can act as catalysts in asymmetric catalysis reactions . In these reactions, the chiral catalysts can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other .
Biochemical Pathways
As a precursor in the preparation of diazabicyclo[221]heptane derivatives, DBH may indirectly influence various biochemical pathways through its derivatives .
Result of Action
It’s known that dbh can be used as an organocatalyst in the biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests that DBH may have a role in facilitating chemical reactions at the molecular level.
Propriétés
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJNJFJCGBKSF-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane a valuable building block in organic synthesis?
A1: this compound serves as a versatile chiral building block due to its rigid bicyclic structure and the presence of two nitrogen atoms. This allows for the creation of diverse derivatives with distinct stereochemical properties, making it attractive for developing chiral catalysts and ligands. [, , , ]
Q2: How is this compound used in asymmetric catalysis?
A2: Researchers have explored this compound derivatives as chiral ligands and organocatalysts in various asymmetric reactions. For example, they have been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78%. [, ] Additionally, they have shown promise in catalyzing the asymmetric Diels-Alder reaction. []
Q3: What is the significance of the Biginelli reaction and how does this compound play a role?
A3: The Biginelli reaction is a multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), heterocyclic compounds with significant biological activity. this compound derivatives, particularly its hydrobromide salts, have been employed as organocatalysts in this reaction. They effectively promote the synthesis of DHPMs in good yields and with moderate enantioselectivity. []
Q4: Can you provide examples of specific this compound derivatives and their applications?
A4: * This compound-dithiocarbamates: These derivatives exhibited promising antiproliferative activity against several cancer cell lines, including cervical, breast, and lung cancer, by inducing apoptosis. [, ]
This compound-derived α,β-diamino acid:* This compound serves as a valuable building block in peptide synthesis and drug discovery due to its unique structure and properties. []
Q5: What are the structural characteristics of this compound?
A5: While the exact spectroscopic data isn't provided in the provided abstracts, we know it's a chiral bicyclic diamine. Its rigid structure and two nitrogen atoms offer versatile modification points for synthesizing diverse derivatives. [, , ]
Q6: How does the structure of this compound derivatives influence their biological activity?
A6: Structure-activity relationship (SAR) studies on this compound-dithiocarbamates revealed that specific substituents significantly impact their antiproliferative activity and selectivity towards different cancer cell lines. [, ] This suggests that modifications to the core structure can be strategically employed to fine-tune the biological activity of these derivatives.
Q7: Has this compound been incorporated into materials with unique properties?
A7: Yes, this compound has been utilized in creating organic-inorganic hybrid materials. These materials, incorporating alkali metal halides, exhibit interesting properties like phase transitions, dielectric anomalies, and switchable second harmonic generation (SHG) responses. [, ] The chiral nature of the molecule plays a crucial role in these properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/no-structure.png)


![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)
